molecular formula C17H18N4OS B6447206 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640815-64-9

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6447206
CAS RN: 2640815-64-9
M. Wt: 326.4 g/mol
InChI Key: LYQVULWOXMGKAW-UHFFFAOYSA-N
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Description

The compound “5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole” belongs to a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They are used in various fields due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various chemical reactions, including reductive amination, Diels–Alder reactions, and reactions with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds often involves interactions between aromatic moieties of the ligand and lipophilic residues of the binding site . In silico docking and molecular dynamics simulations are often used to analyze these structures .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various proteins, which can be analyzed using docking studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds may exhibit significant anti-fibrotic activities .

Scientific Research Applications

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine. It has been used in a variety of studies to investigate the effects of various compounds on the body, as well as to study the mechanisms of action of various drugs. In addition, this compound has been used in the development of new drugs and in the study of drug-drug interactions.

Advantages and Limitations for Lab Experiments

The use of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized in a variety of ways. In addition, this compound has a wide range of biological activities, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to the use of this compound in laboratory experiments. It is not known to be metabolized by the body, so it must be administered in its pure form. In addition, the mechanism of action of this compound is still not fully understood, so it is difficult to determine the optimal dosage for any given experiment.

Future Directions

There are a number of potential future directions for the research of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole. One possible direction is the development of new drugs based on this compound that could be used to treat a variety of diseases. In addition, further research into the mechanism of action of this compound could help to elucidate its potential therapeutic effects. Furthermore, research into the pharmacokinetics of this compound could lead to the development of more effective and safer drugs. Finally, further research into the biochemical and physiological effects of this compound could help to uncover new therapeutic applications for this compound.

Synthesis Methods

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can be synthesized in a variety of ways. The most common method involves the reaction of a pyridine derivative, such as pyridine-2-carboxylic acid, with a benzothiazole derivative to produce this compound. This reaction is usually carried out in an aqueous medium at a temperature of around 150°C. Other methods for synthesizing this compound include the reaction of a pyridine derivative with a thiophene derivative, as well as the reaction of a pyridine derivative with a 1,3-dicarboxylic acid.

Safety and Hazards

The safety and hazards of similar compounds can also vary widely. Some compounds may be non-toxic to human cells , while others may have specific hazard statements associated with them .

properties

IUPAC Name

5-methoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-22-13-5-6-15-14(12-13)19-17(23-15)21-10-8-20(9-11-21)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQVULWOXMGKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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